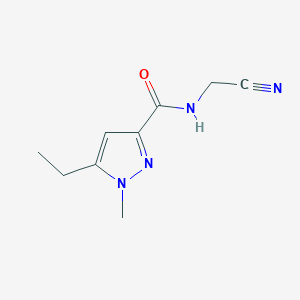
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, also known as flavokawain A, is a natural compound found in the roots of the kava plant (Piper methysticum). It has gained attention for its potential therapeutic applications due to its anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
Detection and Imaging in Living Cells
The compound COPYR, derived from a similar structure to 7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one, has been found useful in detecting Cr3+ ions in living cells. Its interaction with Cr3+ ions results in a significant quenching of fluorescence, making it a valuable tool for biological imaging (Mani et al., 2018).
Organic Light-Emitting Diodes (OLEDs)
Compounds like PhAC, 1-NAC, 2-NAC, and AC, which are structurally related to the subject compound, have been synthesized for use as emitting layers in non-doped OLEDs. These compounds demonstrate the potential for the development of efficient OLEDs, highlighting the versatility of coumarin derivatives in electronic applications (Jung et al., 2017).
Fluorogenic Recognition of Metal Ions
A synthesized derivative of coumarin has been studied for its potential as a sensor in fluorogenic recognition of Fe3+ and Cu2+ ions in aqueous solutions. This application is critical in environmental monitoring and industrial processes, where sensitive detection of these ions is necessary (Joshi et al., 2016).
Crystal Structure Analysis
Studies have analyzed the crystal structure of compounds similar to this compound, revealing intricate molecular interactions like C--H...O, C--H...π, and π-π interactions. This research is significant for understanding the molecular properties and potential applications of these compounds in various fields (Cox et al., 2003).
Synthesis of Thiazolidin-4-ones
The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, a structurally related compound, has been explored. These synthesized compounds have potential applications in antibacterial treatments, demonstrating the pharmaceutical relevance of such compounds (Čačić et al., 2009).
Development of Sensors for Metal Ions
Research on coumarin-triazole derivatives has shown their utility as sensors for metal ions, particularly for the sensitive detection of iron(III) ions. This application is crucial in environmental monitoring and health diagnostics (Joshi et al., 2015).
Propriétés
IUPAC Name |
7-(3-methylbut-2-enoxy)-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-14(2)10-11-22-16-8-9-17-19(12-16)23-13-18(20(17)21)15-6-4-3-5-7-15/h3-10,12-13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCISSROMIKZIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)
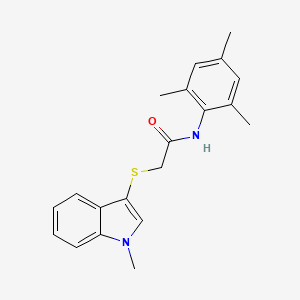
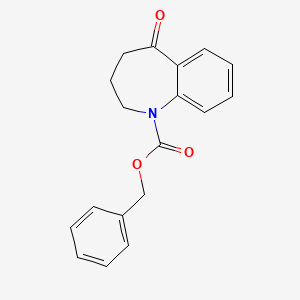
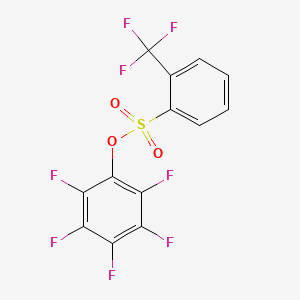
![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2556769.png)
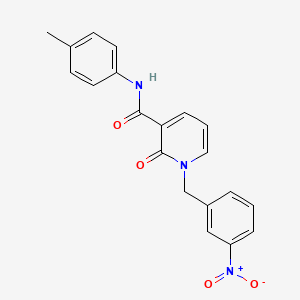

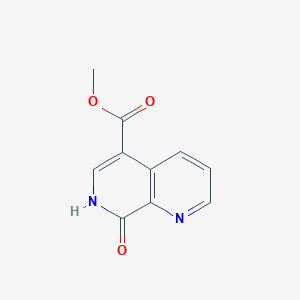
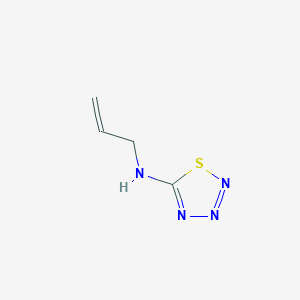
![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)
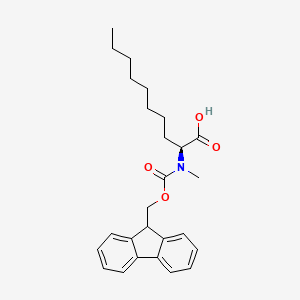

![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2556787.png)
